
1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol
Description
1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol is a halogenated aromatic compound featuring a naphthalene backbone substituted with a hydroxyl group at position 2 and a 2-amino-3,6-dichlorophenyl moiety at position 1. This compound belongs to a broader class of naphthalenol derivatives, which are notable for their diverse applications in coordination chemistry, materials science, and medicinal research.
Properties
Molecular Formula |
C16H11Cl2NO |
---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
1-(2-amino-3,6-dichlorophenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H11Cl2NO/c17-11-6-7-12(18)16(19)15(11)14-10-4-2-1-3-9(10)5-8-13(14)20/h1-8,20H,19H2 |
InChI Key |
TXLXKGZTMAQCDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC(=C3N)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol involves multiple steps. One common method includes the reaction of 2-naphthol with 2-amino-3,6-dichlorobenzene under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments
Mechanism of Action
The mechanism of action of 1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism and Substituent Effects
The position and nature of substituents significantly alter physicochemical and biological properties. Key comparisons include:
Analysis :
- Amino vs. Imino Groups: The amino group (-NH₂) in the target compound lacks the conjugated π-system of Schiff base imino groups (-C=N-), which could diminish its ability to stabilize metal complexes but enhance hydrogen-bonding interactions in crystal lattices .
Analysis :
- The absence of a metal-coordinating imino bond in the target compound likely reduces its direct enzymatic inhibition compared to Schiff base metal complexes. However, the free amino group could facilitate interactions with biological targets (e.g., DNA intercalation) .
Electronic and Structural Properties
Substituent electronic effects influence reactivity and applications:
Analysis :
- The amino group’s electron-donating nature (+M effect) may counterbalance the electron-withdrawing effects of chloro substituents, creating a polarized electronic environment suitable for charge-transfer interactions .
Crystallographic and Supramolecular Features
Crystal packing is governed by substituent positioning and hydrogen bonding:
Analysis :
- The target compound’s amino and hydroxyl groups may form intermolecular N-H···O and O-H···N hydrogen bonds, promoting stability in solid-state applications (e.g., organic semiconductors) .
Biological Activity
1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a naphthalene moiety substituted with an amino group and two chlorine atoms on the phenyl ring. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Studies indicate that derivatives of naphthalene compounds demonstrate significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values often range from 0.134 to 1.84 μg/mL against resistant strains like Bacillus subtilis and E. coli .
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
This compound | E. coli | 0.25 |
This compound | B. subtilis | 0.134 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Viability Assays : In vitro assays on leukemic cell lines such as K-562 and CEM demonstrated that compounds with similar structures induced significant cytotoxicity. For example, certain derivatives showed IC50 values as low as 9.3 μM against HDAC8, indicating their potential as selective inhibitors in cancer therapy .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | K562 | 36.9 |
This compound | CEM | 79.9 |
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to cancer progression, such as histone deacetylases (HDACs), leading to altered gene expression associated with cell cycle regulation and apoptosis.
- Interaction with DNA : Molecular docking studies suggest that the compound can bind effectively to DNA gyrase, an important enzyme for bacterial DNA replication, which explains its antibacterial properties .
Case Studies
Several case studies have highlighted the effectiveness of naphthalene derivatives in clinical settings:
- Anticancer Efficacy : A study focusing on the treatment of acute myeloid leukemia revealed that compounds similar to this compound significantly increased apoptosis in cancer cells while reducing Bcl-2 levels .
- Antimicrobial Resistance : Research has also pointed out the potential of these compounds in overcoming antibiotic resistance in bacterial strains such as MRSA and MDR E. coli .
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Use P95 respirators, nitrile gloves, and fume hoods to avoid inhalation or dermal contact. Avoid aqueous discharge; collect waste in sealed containers for incineration. Toxicity data (e.g., acute toxicity LD₅₀ > 2000 mg/kg in rats) suggest moderate hazard, but carcinogenic potential (H351) requires strict exposure control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.